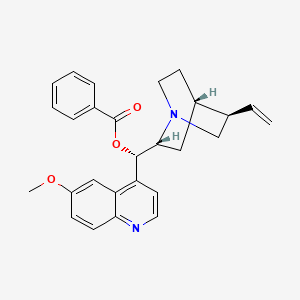

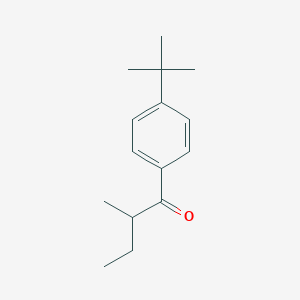

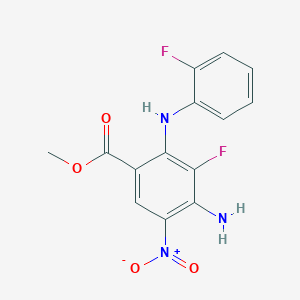

(9R)-6'-Methoxycinchonan-9-yl benzoate

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Agents

Benzofuran and its derivatives, including compounds like psoralen and angelicin, are highlighted for their significant antimicrobial properties. These compounds have been applied in the treatment of skin diseases and cancer due to their biological and pharmacological activities. The structural features of benzofuran make it a privileged structure in drug discovery, especially for designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).

Benzoate Derivatives in Pharmacokinetics and Toxicology

Benzoate derivatives, including sodium benzoate, have been extensively studied for their roles as food and beverage preservatives. Despite their utility, concerns about their safety have prompted investigations into their pharmacokinetics, teratogenic, and neurotoxic effects. Studies have aimed at understanding the implications of dietary exposures to benzoates and adjusting maximum permissible concentrations in water to ensure safety (Piper & Piper, 2017).

Applications in Organic Synthesis and Drug Development

Benzoxaboroles, structurally related to benzoic acid derivatives, are noteworthy for their wide range of applications from organic synthesis to biological activities, including as antibacterial and antifungal agents. Their unique properties have facilitated the development of new drugs and highlighted the potential of benzoxaborole-based compounds in addressing various health-related issues (Adamczyk-Woźniak et al., 2009).

Environmental Impact and Safety Concerns

The environmental effects of sunscreen active ingredients, including benzoate derivatives like oxybenzone, have been a subject of concern due to their potential impact on coral reefs and aquatic ecosystems. Studies have called for revisiting the safety and regulation of sunscreens to balance human health benefits with environmental sustainability (Schneider & Lim, 2019).

Mechanism of Action

Target of Action

The primary target of O-benzoyl quinidine is the sodium channels in Purkinje fibers . These channels play a crucial role in the conduction of electrical signals in the heart, which are essential for maintaining a regular heart rhythm.

Biochemical Pathways

The biochemical pathways affected by O-benzoyl quinidine involve the proton transfer processes . These processes are frequently encountered in a number of biosynthetic sequences and often play a key role in the catalytic activity of enzymes .

Pharmacokinetics

The pharmacokinetics of O-benzoyl quinidine is similar to that of quinidine. The apparent volume of distribution typically ranges from 2.0 to 3.5 litres/kg . The elimination half-life is between 5 to 12 hours , and clearance is between 2.5 to 5.0 ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure .

Result of Action

The result of O-benzoyl quinidine’s action is the prolongation of the cellular action potential . This leads to a decrease in myocardial excitability and conduction velocity, and myocardial contractility . These effects help restore normal sinus rhythm, treat atrial fibrillation and flutter, and treat ventricular arrhythmias .

Action Environment

The action of O-benzoyl quinidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Furthermore, the physiological state of the patient, such as age, liver function, and heart function, can also impact the drug’s action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXLNYIYPISSFF-LXFCCGDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246492 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60723-45-7 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60723-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)

![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)

![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)